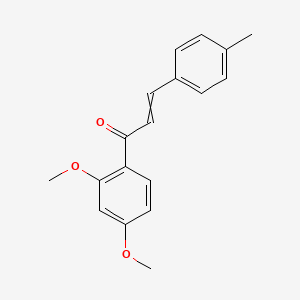

N-(4-溴苯基)-6-甲氧基-2-氧代-2H-色烯-3-甲酰胺

描述

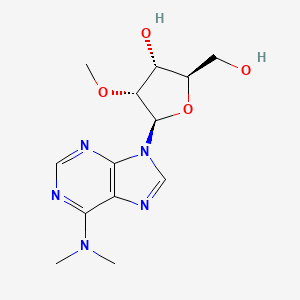

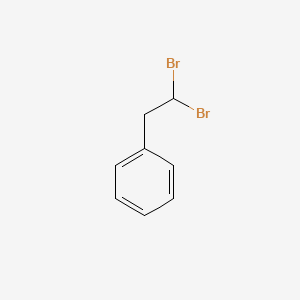

“N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), a methoxy group (-OCH3), a bromophenyl group (C6H4Br), and a chromene group (a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring). Each of these functional groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and chromene groups suggests that the compound may have aromatic properties. The carboxamide and methoxy groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of participating in hydrogen bonding. The bromophenyl group could increase the compound’s molecular weight and potentially its boiling point .科学研究应用

Application 1: Pharmaceutical Industry

- Methods of Application : The synthesis involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

- Results Summary : The method provides a green, rapid, mild, and highly efficient pathway for preparing benzamide derivatives, which are integral to several drugs like loperamide and acetaminophen .

Application 2: Antimicrobial and Antiproliferative Agents

- Methods of Application : The derivatives’ molecular structures were confirmed via spectroanalytical data, and their activities were evaluated in vitro against bacterial and fungal species, as well as human breast adenocarcinoma cancer cell lines .

- Results Summary : Some derivatives exhibited promising antimicrobial activity, and others showed significant activity against breast cancer cell lines, indicating their potential as lead compounds for drug design .

Application 3: Synthesis of Therapeutic Agents

- Methods of Application : The synthesis process typically involves high-temperature reactions between carboxylic acids and amines, which the compound can withstand .

- Results Summary : The compound’s stability at high temperatures allows for the production of amide compounds used in several therapeutic drugs .

Application 4: Industrial Manufacturing

- Methods of Application : The industrial application involves the synthesis of benzamides that are incorporated into various materials during manufacturing processes .

- Results Summary : The incorporation of these derivatives enhances the properties of materials used in these industries, such as durability and chemical resistance .

Application 5: Agricultural Chemicals

- Methods of Application : The application in agriculture involves formulating the compound with other chemicals to enhance its efficacy and stability in various environmental conditions .

- Results Summary : The use of these compounds in agriculture helps improve crop yield and protect against pests, although specific data on efficacy and environmental impact are not detailed in the available literature .

Application 6: Research and Development

- Methods of Application : Research involves experimenting with the compound under various conditions to discover more efficient synthesis pathways or to understand its reactivity with other chemicals .

- Results Summary : The research outcomes contribute to the broader knowledge of chemical synthesis and catalysis, leading to more efficient and sustainable industrial processes .

Application 7: Antimicrobial and Anticancer Drug Design

- Methods of Application : The derivatives are synthesized and their molecular structures confirmed via physicochemical properties and spectroanalytical data. They are then tested for in vitro antimicrobial activity against various bacterial and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell lines .

- Results Summary : The studies have shown that certain derivatives have promising antimicrobial activity, and others are active against breast cancer cell lines, making them potential lead compounds for drug development .

This application highlights the compound’s role in addressing critical health issues like antimicrobial resistance and cancer, which are major concerns in modern medicine. The detailed methods and results are part of ongoing research and development efforts in the pharmaceutical industry. For more specific information, including experimental procedures and quantitative data, the original research articles should be consulted. The provided reference can serve as a starting point for further exploration .

Application 8: Development of Biofilm-Associated Infection Agents

- Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety are synthesized and characterized through various spectroscopic techniques. They are tested for antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity on freshwater organisms .

- Results Summary : The results indicate a promising potential for these compounds to develop novel antimicrobial agents to fight Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections .

This application underscores the compound’s potential in addressing complex infections that are challenging to treat due to the protective nature of biofilms. For more specific information, including experimental procedures and quantitative data, the original research articles should be consulted. The provided reference can serve as a starting point for further exploration .

安全和危害

As with any chemical compound, handling “N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific hazards would depend on the compound’s reactivity, toxicity, and other properties .

未来方向

属性

IUPAC Name |

N-(4-bromophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)19-12-4-2-11(18)3-5-12/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCNTMPMUPOSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362475 | |

| Record name | ST50102242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

CAS RN |

314272-99-6 | |

| Record name | ST50102242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)

![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)

![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)